molecular formula C19H33NO5 B600926 rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol CAS No. 1215342-36-1

rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol

Cat. No.: B600926
CAS No.: 1215342-36-1
M. Wt: 355.48
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Description

rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol: is a derivative of Bisoprolol, a well-known beta-blocker used primarily for the treatment of hypertension and heart-related conditions. This compound is part of a class of medications that selectively block beta-1 adrenergic receptors, which are predominantly found in the heart. By doing so, it helps to reduce heart rate, cardiac output, and blood pressure.

Mechanism of Action

Target of Action

Bisoprolol EP Impurity G, also known as rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol, primarily targets the β1-adrenergic receptors . These receptors are predominantly found in the heart and are responsible for mediating the effects of adrenaline and noradrenaline, which are crucial for the body’s fight-or-flight response .

Mode of Action

Bisoprolol EP Impurity G acts as a competitive, cardioselective β1-adrenergic antagonist . This means it competes with adrenaline and noradrenaline for binding sites on β1-adrenergic receptors, thereby blocking their effects . As a result, it reduces cardiac output, which can help manage conditions like hypertension .

Biochemical Pathways

By blocking β1-adrenergic receptors, Bisoprolol EP Impurity G affects the adenylate cyclase pathway . Normally, the activation of these receptors by adrenaline or noradrenaline stimulates adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP then activates protein kinase A, which phosphorylates various proteins, leading to effects like increased heart rate and contractility . By blocking these receptors, Bisoprolol EP Impurity G prevents these effects, leading to a decrease in heart rate and contractility .

Pharmacokinetics

Bisoprolol is well-absorbed and exhibits balanced renal/hepatic elimination . The elimination half-life of bisoprolol is increased in patients with severe renal dysfunction

Result of Action

The primary result of Bisoprolol EP Impurity G’s action is a reduction in heart rate and contractility, which can help manage conditions like hypertension . By blocking the effects of adrenaline and noradrenaline on the heart, it can reduce the workload of the heart and lower blood pressure .

Action Environment

The action of Bisoprolol EP Impurity G can be influenced by various environmental factors. For instance, its efficacy can be affected by the patient’s renal function, as impaired renal function can increase the drug’s half-life . Additionally, factors like diet, other medications, and genetic variations in β1-adrenergic receptors or drug-metabolizing enzymes could potentially influence the drug’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

It is known that Bisoprolol, the parent compound, is a beta-blocker and anti-hypertensive agent . It is plausible that Bisoprolol EP Impurity G may interact with similar enzymes, proteins, and other biomolecules as Bisoprolol.

Cellular Effects

It is used in the analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Bisoprolol , suggesting it may have similar cellular effects as Bisoprolol.

Molecular Mechanism

Bisoprolol, the parent compound, is known to selectively block beta 1-adrenoceptor . It is plausible that Bisoprolol EP Impurity G may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

It is used in the analytical method development, method validation, and quality control application for Abbreviated New Drug Application (ANDA) or during commercial production of Bisoprolol , suggesting it may have similar temporal effects as Bisoprolol.

Metabolic Pathways

Bisoprolol, the parent compound, is known to be removed from the body by renal excretion and hepatic metabolism . It is plausible that Bisoprolol EP Impurity G may be involved in similar metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol involves multiple steps. One common method includes the reaction of 4-((2-isopropoxyethoxy)methyl)phenol with isopropylamine in the presence of sodium hydroxide and toluene. The reaction mixture is heated to reflux, and water is removed through azeotropic distillation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution where the isopropoxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydroxide, toluene.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce alcohols .

Scientific Research Applications

rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol has several scientific research applications:

Comparison with Similar Compounds

    Bisoprolol: The parent compound, widely used as a beta-blocker.

    Nebivolol: Another beta-1 selective blocker with additional vasodilatory properties.

    Atenolol: A beta-1 selective blocker used for similar indications.

Uniqueness: rac Des(isopropoxyethyl)-2-isopropoxyethoxymethyl Bisoprolol is unique due to its specific structural modifications, which may offer different pharmacokinetic and pharmacodynamic properties compared to other beta-blockers. These modifications can influence its selectivity, efficacy, and safety profile .

Properties

IUPAC Name

1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO5/c1-15(2)20-11-18(21)13-25-19-7-5-17(6-8-19)12-23-14-22-9-10-24-16(3)4/h5-8,15-16,18,20-21H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCBVUSSEGADND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCOCCOC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747537
Record name 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215342-36-1
Record name (2RS)-1-(4-(((2-Isopropoxyethoxy)methoxy)methyl)phenoxy)-3-isopropylaminopropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215342361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Propan-2-yl)amino]-3-{4-[({2-[(propan-2-yl)oxy]ethoxy}methoxy)methyl]phenoxy}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS)-1-[4-[[(2-Isopropoxyethoxy)methoxy]methyl]phenoxy]-3-isopropylaminopropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (2RS)-1-(4-(((2-ISOPROPOXYETHOXY)METHOXY)METHYL)PHENOXY)-3-ISOPROPYLAMINOPROPAN-2-OL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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